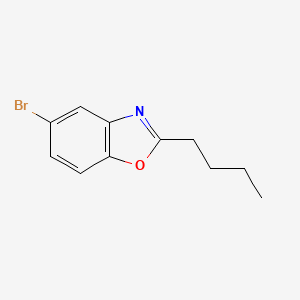

5-Bromo-2-butyl-1,3-benzoxazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-butyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYPJVIPHXEQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 5 Bromo 2 Butyl 1,3 Benzoxazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. organic-chemistry.org The rate and regioselectivity of these reactions on 5-Bromo-2-butyl-1,3-benzoxazole are determined by the interplay of the directing effects of the bromo substituent and the fused oxazole (B20620) ring. wikipedia.org

Regioselectivity and Directing Effects of Substituents (e.g., Bromo Group)

The position of an incoming electrophile on the benzene ring of this compound is directed by two existing substituents: the bromo group and the fused benzoxazole (B165842) moiety.

Bromo Group: The bromine atom at C5 is a deactivating substituent, meaning it slows down the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org This is due to its electron-withdrawing inductive effect. However, through resonance, it can donate lone pair electron density to the ring, directing incoming electrophiles to the positions ortho and para to itself. In this molecule, the positions ortho to the bromo group are C4 and C6. The para position is occupied by the oxazole's oxygen atom.

Benzoxazole Moiety: The fused oxazole ring as a whole influences the electron density of the benzene ring. The oxygen atom of the oxazole ring can donate electron density into the benzene ring via resonance, which is an activating effect. organicchemistrytutor.com Conversely, the nitrogen atom is electron-withdrawing. The net effect of the fused ring system is generally considered to be weakly activating or deactivating, but it directs electrophiles to specific positions. The donation of electrons from the heterocyclic oxygen atom preferentially increases the electron density at C4 and C6, making these sites more nucleophilic.

Combined Directing Effects: The directing effects of both the bromo group and the fused oxazole ring reinforce each other. Both tend to direct incoming electrophiles to the C4 and C6 positions. The C7 position is sterically hindered by the adjacent butyl-substituted oxazole ring and is electronically less activated. Therefore, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions.

Halogenation Reactions

Halogenation is a class of electrophilic aromatic substitution where a hydrogen atom is replaced by a halogen (e.g., bromine or chlorine). nih.gov For this compound, this reaction would require a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to generate the electrophilic halogen species.

Based on the directing effects discussed, halogenation is expected to yield a mixture of 4,5-dibromo-2-butyl-1,3-benzoxazole and 5,6-dibromo-2-butyl-1,3-benzoxazole. The exact ratio of these products would depend on the specific reaction conditions and the subtle electronic and steric differences between the C4 and C6 positions.

Nitration Reactions

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. frontiersin.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Similar to halogenation, the nitration of this compound is predicted to occur at the C4 and C6 positions. The reaction would lead to the formation of 5-Bromo-2-butyl-4-nitro-1,3-benzoxazole and 5-Bromo-2-butyl-6-nitro-1,3-benzoxazole. Due to the deactivating nature of the bromo group, relatively harsh conditions may be required to achieve nitration. frontiersin.org

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4,5-Dibromo-2-butyl-1,3-benzoxazole 5,6-Dibromo-2-butyl-1,3-benzoxazole |

| Chlorination | Cl₂, AlCl₃ | 5-Bromo-4-chloro-2-butyl-1,3-benzoxazole 5-Bromo-6-chloro-2-butyl-1,3-benzoxazole |

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-butyl-4-nitro-1,3-benzoxazole 5-Bromo-2-butyl-6-nitro-1,3-benzoxazole |

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Bromo Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.orgyoutube.com

Ring-Opening and Re-cyclization Pathways

The benzoxazole ring, while aromatic, is not inert and can undergo ring-opening reactions under specific catalytic or chemical conditions. These reactions typically involve the cleavage of the C-O or C-N bonds within the oxazole moiety.

Several methods have been developed for the ring-opening of benzoxazoles:

Catalytic Ring Opening: Transition metal catalysts, such as those based on copper or yttrium, can mediate the ring-opening of benzoxazoles. acs.orgrsc.org For example, a copper-catalyzed reaction of benzoxazole with ethyl diazoacetate and water leads to a highly functionalized benzene derivative. acs.org

Amine-Mediated Ring Opening: Strong nucleophiles, such as secondary amines, can attack the C2 carbon of the benzoxazole ring, leading to ring opening and the formation of an N-(2-hydroxyphenyl)amidine intermediate. This intermediate can then undergo further reactions, such as iron-catalyzed oxidative cyclization, to form new products like 2-aminobenzoxazoles. rsc.org

These pathways suggest that this compound could potentially be converted into other complex substituted phenols or re-cyclized to form different heterocyclic systems, providing a route to novel chemical structures.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4,5-Dibromo-2-butyl-1,3-benzoxazole |

| 5,6-Dibromo-2-butyl-1,3-benzoxazole |

| 5-Bromo-4-chloro-2-butyl-1,3-benzoxazole |

| 5-Bromo-6-chloro-2-butyl-1,3-benzoxazole |

| 5-Bromo-2-butyl-4-nitro-1,3-benzoxazole |

| 5-Bromo-2-butyl-6-nitro-1,3-benzoxazole |

| 2-aminobenzoxazoles |

| N-(2-hydroxyphenyl)amidine |

| ethyl diazoacetate |

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the benzoxazole ring is a versatile handle for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds through various metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. tcichemicals.comnih.gov For this compound, this reaction would involve the palladium-catalyzed coupling of the C-5 position with various aryl, heteroaryl, or alkyl boronic acids or esters.

Although no specific examples utilizing this compound are documented, studies on analogous 5-bromo-substituted heterocycles, such as 5-bromoindazoles and 5-bromoisoxazoles, demonstrate the feasibility and synthetic utility of this reaction. researchgate.netnih.gov These reactions typically proceed in good to excellent yields and are tolerant of a wide range of functional groups. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high efficiency. nih.gov

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

(Image is a generalized representation)

(Image is a generalized representation)

The following table outlines typical conditions used for Suzuki-Miyaura reactions on similar bromo-heterocyclic substrates.

| Catalyst / Ligand | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | High | nih.gov |

| Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | Arylboronic acids | Various | Various | N/A | Good to High | researchgate.net |

| SPhos Pd G3 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/Water | 90 | 74 | nih.gov |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction would allow for the introduction of a wide variety of primary and secondary amines at the C-5 position of this compound, leading to the corresponding 5-amino-benzoxazole derivatives.

The scope of the Buchwald-Hartwig amination is extensive, and its development has provided access to aryl amines that were previously difficult to synthesize. rug.nl The success of the reaction is highly dependent on the choice of palladium catalyst and, particularly, the phosphine (B1218219) ligand. beilstein-journals.org While direct studies on this compound are unavailable, the reaction has been successfully applied to a range of other bromo-heterocycles, including 5-bromothiazoles and bromo-estrone derivatives, demonstrating its broad applicability. beilstein-journals.orgresearchgate.net

Scheme 2: General Buchwald-Hartwig Amination Reaction

(Image is a generalized representation)

(Image is a generalized representation)

Typical reaction conditions derived from related substrates are summarized in the table below.

| Catalyst | Ligand | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | X-Phos | Various anilines | KOt-Bu | Toluene | Microwave | Good to Excellent | beilstein-journals.org |

| Pd₂(dba)₃ | BINAP | Diarylamines | NaOt-Bu | Toluene | 100 | Good | researchgate.net |

Beyond the Suzuki and Buchwald-Hartwig reactions, the C-5 bromine atom serves as a key functional group for other important bond-forming reactions.

C-S Coupling: Palladium- or copper-catalyzed C-S cross-coupling reactions (e.g., using thiols) can be employed to synthesize 5-thioether-substituted benzoxazoles. Research on the functionalization of 5-bromo-2,1,3-benzothiadiazole has shown that palladium-prolinate complexes can efficiently catalyze the coupling with various thiols, affording the corresponding aryl-sulfanyl derivatives in good yields. researchgate.net

Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples terminal alkynes with aryl halides to form aryl-alkyne structures. It is expected that this compound would readily participate in this transformation.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound (alkene) with an aryl halide in the presence of a palladium catalyst and a base.

Stille Coupling: Involving the reaction of the bromo-benzoxazole with an organotin compound, this reaction is another effective method for C-C bond formation.

These coupling reactions collectively provide a robust platform for the extensive diversification of the this compound core structure at the C-5 position.

Reactions Involving the Oxazole Ring System

The benzoxazole ring itself possesses a unique reactivity profile that allows for further functionalization.

The C-2 position of the benzoxazole ring is generally the most reactive site on the heterocyclic portion for electrophilic and certain organometallic reactions. mdpi.com However, in the case of this compound, this position is already substituted. Therefore, "functionalization" would involve either modification of the existing n-butyl group or its replacement.

Direct C-H functionalization of the butyl chain could be a potential, albeit challenging, route for introducing new functional groups. More commonly, the synthesis of 2-substituted benzoxazoles involves the cyclization of a 2-aminophenol (B121084) precursor with a carboxylic acid or its derivative. mdpi.com

Alternatively, some benzoxazoles can undergo ring-opening reactions followed by recyclization to introduce new functionalities. For instance, a method involving the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization, has been developed for the synthesis of 2-aminobenzoxazoles. rsc.org While this would replace the butyl group, it demonstrates the possibility of transforming the C-2 position.

Studies on other heterocyclic systems have shown that direct C-H activation adjacent to a heteroatom is a viable strategy for introducing new substituents, representing an alternative to classical cross-coupling reactions. researchgate.net Such methods could potentially be adapted to modify the benzoxazole ring system, although specific applications to a 2-alkyl-substituted benzoxazole like the title compound are not well-documented.

Computational and Theoretical Investigations of 5 Bromo 2 Butyl 1,3 Benzoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT Studies)

No specific DFT studies for 5-Bromo-2-butyl-1,3-benzoxazole were found in the searched scientific literature.

There is no available data on the HOMO-LUMO gap or molecular orbital analysis specifically for this compound.

No MEP analysis for this compound has been reported in the reviewed literature.

Specific NBO analysis data for this compound is not available in the public domain.

Spectroscopic Property Prediction (Theoretical Approaches)

Theoretical predictions of spectroscopic properties for this compound are not available.

No theoretical vibrational frequency analysis for this compound has been published.

There are no published theoretical predictions for the NMR chemical shifts of this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools to understand the dynamic nature of benzoxazole (B165842) derivatives. These methods provide insights into the stability of different conformers and their intermolecular interactions.

Research on a bis(benzoxazole)-based overcrowded alkene has shown the existence of four different stable conformers that can interconvert through single-bond rotations. diva-portal.org Excited- and ground-state molecular dynamics simulations, combined with DFT calculations, revealed that the photochemical E-Z isomerization of the central double bond is directional and results in a mixture of metastable isomers. diva-portal.org This highlights the complex conformational landscape that can be expected in substituted benzoxazoles like this compound.

MD simulations have also been employed to study the stability of ligand-receptor interactions for various benzoxazole derivatives with biological targets. For instance, in the study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans, MD simulation data confirmed stable ligand-receptor interactions. nih.gov Similarly, MD simulations were used to explore the stability of target-compound complexes for novel 1,3-dihydro-2H-benzimidazol-2-one derivatives, revealing the binding stability with specific targets. tandfonline.com These studies underscore the utility of MD simulations in predicting the behavior of benzoxazole derivatives in biological systems.

Table 1: Key Findings from Molecular Dynamics Simulations of Benzoxazole Derivatives

| Compound Class | Key Finding | Reference |

| Bis(benzoxazole)-based alkene | Existence of four stable, interconverting conformers; directional photochemical isomerization. | diva-portal.org |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans | Stable ligand-receptor interactions confirmed by MD simulations. | nih.gov |

| 1,3-dihydro-2H-benzimidazol-2-one derivatives | Elucidation of the stability of target-compound complexes. | tandfonline.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the reaction mechanisms involved in the synthesis of benzoxazole derivatives. These studies provide a deeper understanding of reaction pathways and selectivity.

A detailed investigation into the synthesis of benzoxazole-2-carboxylate derivatives through the reaction of ethyl-oxalamide derivatives of 2-aminophenol (B121084) with the Mitsunobu reagent was conducted using DFT calculations. marmara.edu.tr The study modeled potential alternative mechanisms at the CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) level of theory in tetrahydrofuran. marmara.edu.tr The computational results were in good agreement with experimental findings, confirming that benzoxazole derivatives are the sole products. marmara.edu.tr This work demonstrated the preference for a 5-endo-trig cyclization reaction over a 6-exo-trig pathway. marmara.edu.tr

Another study proposed a plausible reaction mechanism for the formation of N-phenyl-substituted benzoxazol-2-amine. nih.gov The proposed mechanism involves the base-promoted oxidative iodination of an intermediate, followed by a base-promoted cyclization to form a new C-O bond, and finally, the regeneration of I2 and elemental sulfur to yield the aminobenzoxazole. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of benzoxazole derivatives are of interest for their potential applications in optoelectronic devices. Computational methods are frequently used to predict and understand the NLO response of these molecules.

A United States patent describes benzoxazole-based derivatives with excellent thermal stability for NLO applications. google.com These materials are intended for use in second and third harmonic generation and in devices like electro-optic modulators and optical switches. google.com

Theoretical calculations on benzoisoxazole derivatives have been performed to investigate their NLO properties. researchgate.net Using DFT with the B3LYP/6-31++G(d,p) level of theory, the first hyperpolarizability of these molecules was found to be significantly greater than that of urea, a standard NLO material. researchgate.net The study also noted that the first hyperpolarizability value increased with the polarity of the solvent. researchgate.net

Furthermore, research on benzimidazole-thiazole based styryl dyes has utilized TD-DFT studies to investigate their hyperpolarizability, highlighting the broader interest in the NLO properties of related heterocyclic systems. nih.gov

Table 2: Predicted NLO Properties of Benzoxazole and Related Derivatives

| Compound Class | Computational Method | Key Finding | Reference |

| Benzoisoxazole derivatives | DFT (B3LYP/6-31++G(d,p)) | First hyperpolarizability is significantly greater than urea; value increases with solvent polarity. | researchgate.net |

| Benzimidazole-thiazole based styryl dyes | TD-DFT | Investigation of hyperpolarizability for NLO applications. | nih.gov |

Role of 5 Bromo 2 Butyl 1,3 Benzoxazole As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The utility of 5-Bromo-2-butyl-1,3-benzoxazole as a precursor lies predominantly in the reactivity of its carbon-bromine bond. This feature makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow chemists to link the bromo-benzoxazole unit with other molecular fragments, leading to the assembly of intricate heterocyclic systems.

Key cross-coupling reactions applicable to this building block include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org By choosing an appropriate boronic acid, a wide variety of aryl or heteroaryl substituents can be introduced at the 5-position of the benzoxazole (B165842) ring. This method is widely used for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials. libretexts.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene, forming a new carbon-carbon bond and introducing a vinyl group. researchgate.netbeilstein-journals.org This allows for the synthesis of styrenyl-benzoxazoles and related derivatives, which can serve as precursors for further transformations or as components in conjugated materials.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction is of paramount importance for synthesizing N-arylated heterocycles, which are prevalent in medicinal chemistry. nih.gov Applying this to this compound would allow for the direct introduction of various amino groups, leading to a diverse library of 5-amino-benzoxazole derivatives. researchgate.net

The following table summarizes these key transformations for creating complex heterocyclic systems from a bromo-substituted scaffold.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure Type |

| Suzuki-Miyaura Coupling | Organoboron Compound (R-B(OH)₂) | C-C (Aryl-Aryl) | 5-Aryl-2-butyl-1,3-benzoxazoles |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C (Aryl-Vinyl) | 5-Vinyl-2-butyl-1,3-benzoxazoles |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amino) | 5-(Amino)-2-butyl-1,3-benzoxazoles |

Scaffold for Further Functionalization and Derivatization

Beyond its role as a precursor, this compound functions as a fundamental scaffold that can be systematically modified. The process of functionalization and derivatization uses the same powerful cross-coupling reactions mentioned previously, but with a focus on building a library of related compounds to explore structure-activity or structure-property relationships. The stability of the benzoxazole ring system allows the bromine atom to be selectively replaced with a wide array of functional groups without disrupting the core structure. globalresearchonline.net

The versatility of this scaffold is demonstrated by the range of substituents that can be introduced:

Aromatic and Heteroaromatic Rings: Through Suzuki coupling, various substituted phenyl rings, pyridines, thiophenes, and other heterocycles can be attached at the 5-position. This modular approach is highly effective for tuning the electronic and steric properties of the molecule.

Alkenyl and Alkynyl Groups: The Heck and Sonogashira (coupling with a terminal alkyne) reactions allow for the introduction of unsaturated carbon chains. These groups can extend the conjugation of the system, a key feature for optical and electronic applications, or provide sites for subsequent chemical modifications.

Nitrogen-Based Functional Groups: Buchwald-Hartwig amination provides access to a wide range of secondary and tertiary amines, as well as amides and other nitrogen-containing moieties. wikipedia.orgchemrxiv.org These groups are often crucial for biological activity and for modulating the electronic character of materials.

This systematic derivatization allows for the fine-tuning of molecular properties, which is a cornerstone of modern drug discovery and materials science development.

Applications in Materials Science (e.g., organic electronics)

The benzoxazole core is an electron-deficient heterocyclic system that is known to be a component of various functional organic materials. researchgate.net Derivatives of benzoxazole are explored for their potential use in organic electronics, where their photophysical and charge-transport properties can be exploited. beilstein-journals.org By strategically functionalizing the this compound scaffold, new materials designed for specific electronic applications can be synthesized.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): The benzoxazole moiety can be part of a larger chromophore in an emissive layer of an OLED. beilstein-journals.orgpreprints.org By attaching electron-donating groups to the 5-position via Suzuki or Buchwald-Hartwig reactions, donor-acceptor type molecules can be created. This molecular architecture is known to facilitate efficient light emission. The specific color and efficiency of the emission can be tuned by varying the substituent attached to the benzoxazole scaffold. researchgate.net

Organic Field-Effect Transistors (OFETs): OFETs are key components of flexible and printed electronics, requiring organic semiconductors for their operation. researchgate.netrsc.org The planarity and potential for π-π stacking of benzoxazole-containing molecules make them candidates for charge-transporting materials. frontiersin.orgrsc.org The introduction of different functional groups onto the this compound scaffold can influence the molecular packing in the solid state and the energy levels (HOMO/LUMO) of the material, which are critical parameters for efficient charge transport. nih.gov

The following table illustrates how functionalization can influence material properties for organic electronics.

| Application | Desired Property | Functionalization Strategy | Example Substituent (at 5-position) |

| OLEDs | Tunable Emission Color, High Quantum Yield | Create Donor-Acceptor Structures | Arylamines, Carbazole derivatives |

| OFETs | High Charge Carrier Mobility, Good Stability | Enhance π-π Stacking, Lower LUMO Energy | Thiophene oligomers, Fused aromatic rings |

Future Research Directions in 5 Bromo 2 Butyl 1,3 Benzoxazole Chemistry

Development of Novel and More Efficient Synthetic Pathways

The classical synthesis of 2-substituted-1,3-benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. For 5-Bromo-2-butyl-1,3-benzoxazole, this typically means reacting 2-amino-4-bromophenol (B1269491) with pentanoic acid (valeric acid) or its acyl chloride, often under harsh conditions requiring high temperatures and strong acids (e.g., polyphosphoric acid). Future research will likely focus on developing more sustainable and efficient synthetic protocols.

Key areas for development include:

Catalyst Innovation: The exploration of novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based systems, could offer higher yields and selectivity under milder conditions. Research into recyclable catalysts would also align with the principles of green chemistry.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could significantly improve reaction efficiency, safety, and scalability. Flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, often leading to cleaner reactions and easier purification.

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis has already shown promise for accelerating the formation of benzoxazole (B165842) rings. mdpi.com These methods can dramatically reduce reaction times from hours to minutes and often result in higher product purity.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Catalyst/Conditions | Potential Advantages | Research Focus |

| Microwave-Assisted | Montmorillonite K-10 Clay | Rapid heating, reduced reaction time, solvent-free options | Optimization of power and temperature for maximizing yield. |

| Flow Chemistry | Immobilized Acid Catalyst | High throughput, improved safety, precise control, easy scale-up | Reactor design, catalyst stability, and substrate scope expansion. |

| Ultrasound-Assisted | Lewis or Brønsted Acids | Enhanced mass transfer, shorter reaction times, milder conditions | Frequency and power optimization; study of acoustic cavitation effects. |

| Mechanochemistry | Ball-milling | Solvent-free, high yields, access to novel polymorphs | Exploration of different grinding media and liquid-assisted grinding. |

Exploration of Underexplored Reactivity Profiles and Selectivity

The reactivity of this compound is dominated by the presence of the bromo substituent on the benzene (B151609) ring, which is a prime handle for cross-coupling reactions. While Suzuki, Heck, and Sonogashira couplings are standard transformations for aryl bromides, future research can delve into more nuanced and less common reactivity.

C-H Activation: A significant future direction is the direct functionalization of the C-H bonds on the benzoxazole core. Targeting the C4, C6, or C7 positions through transition-metal-catalyzed C-H activation would provide a more atom-economical route to poly-substituted benzoxazoles, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light photoredox catalysis can open up novel reaction pathways, such as radical-based transformations. This could enable the introduction of complex alkyl or perfluoroalkyl groups at the C5 position (replacing the bromine) or potentially at other positions on the ring under exceptionally mild conditions.

Selective Derivatization: Exploring the selective modification of the 2-butyl group is another area of interest. While often considered a stable alkyl chain, developing methods for terminal or internal C-H functionalization of the butyl group without affecting the aromatic core would provide access to a new class of derivatives.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design. For this compound, advanced computational modeling can provide deep insights into its electronic structure and reactivity, accelerating the discovery process.

DFT Calculations: Density Functional Theory (DFT) can be used to model the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential map, and bond dissociation energies. This information is crucial for predicting the most likely sites for electrophilic, nucleophilic, and radical attack. For instance, calculating the energies of intermediates in a proposed catalytic cycle can help determine the most favorable reaction pathway.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, including the conformational flexibility of the butyl chain and its interactions with solvents or catalyst surfaces. This can be particularly useful in understanding selectivity in complex reaction environments.

QSAR Modeling: By synthesizing a small library of derivatives and evaluating their properties, Quantitative Structure-Activity Relationship (QSAR) models can be built. mdpi.com These statistical models correlate structural features with observed reactivity or biological activity, enabling the virtual screening of thousands of potential new compounds.

Table 2: Hypothetical DFT-Calculated Properties for Reactivity Prediction

| Property | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| C-Br Bond Dissociation Energy | 72 kcal/mol | Threshold for oxidative addition in cross-coupling reactions. |

| Mulliken Charge on C5 | +0.08 | Suggests the carbon atom bearing the bromine is electron-deficient. |

| Mulliken Charge on N3 | -0.35 | Highlights the nucleophilic character of the nitrogen atom. |

Design of Novel Scaffolds via Strategic Derivatization

The true potential of this compound lies in its use as a scaffold for building more complex and functionally diverse molecules. The strategic derivatization of this core can lead to novel chemical structures with unique properties.

Scaffold Hopping: This strategy involves replacing the central benzoxazole core with other bioisosteric heterocyclic systems (like benzimidazole (B57391) or benzothiazole) while retaining key substituents. nih.govnih.gov However, an alternative approach is to use the existing scaffold as a foundation for annulation reactions, where new rings are fused onto the benzoxazole framework, creating polycyclic aromatic systems.

Functional Group Interconversion: The bromo group is a versatile starting point. Beyond standard cross-couplings, it can be converted to a wide array of other functional groups, including boronic esters, stannanes, azides, amines, and thiols. Each new functional group opens up a different branch of chemistry for further elaboration.

Modification of the 2-Butyl Group: The butyl chain can be systematically altered. Future work could involve synthesizing analogs with branched, cyclic, or unsaturated alkyl chains at the C2 position. Introducing heteroatoms (O, N, S) into the chain could impart new physicochemical properties and potential metal-chelating capabilities.

Table 3: Proposed Derivatization Strategies and Potential Outcomes

| Position | Derivatization Strategy | Reagents/Reaction Type | Potential New Scaffold/Compound Class |

| C5 | Suzuki Coupling | Arylboronic acids, Pd catalyst | 5-Aryl-2-butyl-1,3-benzoxazoles |

| C5 | Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst | 5-Amino-2-butyl-1,3-benzoxazole derivatives |

| C5 | Lithiation then Quenching | n-BuLi, then electrophile (e.g., CO₂) | 2-Butyl-1,3-benzoxazole-5-carboxylic acid |

| C2-Butyl Chain | Terminal Hydroxylation | Biocatalysis (e.g., P450 enzymes) | 4-(5-Bromo-1,3-benzoxazol-2-yl)butan-1-ol |

| Benzene Ring | C-H Borylation | Iridium catalyst, B₂Pin₂ | Borylated this compound isomers |

常见问题

Q. What are the common synthetic routes for 5-Bromo-2-butyl-1,3-benzoxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzoxazole derivatives typically involves cyclization reactions. For this compound:

- Bischler-Napieralski Conditions : Cyclodehydration of substituted amides using POCl₃ or PCl₅ as catalysts under reflux. This method is effective for introducing alkyl groups (e.g., butyl) at the 2-position .

- TiCl₃OTf-Catalyzed Synthesis : Ethanol at room temperature enables efficient cyclization of ortho-aminophenol derivatives with aldehydes or ketones. This method is noted for mild conditions and reduced side reactions .

- Optimization : Reaction time, temperature, and stoichiometry of brominated precursors (e.g., 5-bromo-substituted intermediates) critically affect yield. For example, prolonged heating (>12 hrs) may degrade brominated products.

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temperature | Yield Range | Key Reference |

|---|---|---|---|---|

| Bischler-Napieralski | POCl₃, Toluene | Reflux | 45–60% | |

| TiCl₃OTf in Ethanol | TiCl₃OTf, EtOH | RT | 70–85% |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed values for C₁₁H₁₂BrNO₂). Discrepancies >0.005 Da require re-evaluation of purity or isotopic patterns .

- Elemental Analysis : Used to validate C/H/N ratios. For example, a 5-Bromo-2-butyl derivative may show deviations due to residual solvents or incomplete halogenation .

- ¹H/¹³C NMR : Key for confirming substitution patterns. The butyl group’s methylene protons (δ 1.2–1.6 ppm) and bromine’s deshielding effect on adjacent carbons are diagnostic .

Advanced Research Questions

Q. How can contradictory HRMS or elemental analysis data be resolved during characterization?

- Methodological Answer : Discrepancies between calculated and observed values arise from:

- Isotopic Contributions : Bromine’s ¹:¹ isotopic ratio (⁷⁹Br:⁸¹Br) may split peaks in HRMS. Use isotopic pattern simulation tools to validate .

- Sample Purity : Recrystallize using hexane/ethyl acetate (3:1) to remove impurities. Re-run elemental analysis after drying under vacuum .

- Instrument Calibration : Validate HRMS calibration with standard compounds (e.g., fluorinated benzoxazoles) to ensure accuracy .

Q. What strategies optimize crystallographic refinement for this compound derivatives?

- Methodological Answer :

- SHELX Suite : Use SHELXL for small-molecule refinement. Key steps:

Data Collection : High-resolution (<1.0 Å) X-ray data minimizes thermal motion artifacts.

Hydrogen Placement : Place H atoms geometrically, except for -OH groups, which require differential Fourier maps.

Disorder Handling : For flexible butyl chains, split occupancy models at 50% each, constrained using ISOR and DELU commands .

- Validation : Check R-factor convergence (<0.05) and ADP (atomic displacement parameter) consistency .

Q. How do steric and electronic effects of the butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The 2-butyl group may suppress Buchwald-Hartwig amination at the 5-bromo position. Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the benzoxazole ring for SNAr reactions. Kinetic studies (e.g., with NaN₃ in DMF at 80°C) show faster substitution at the 5-position vs. non-brominated analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data between NMR and X-ray crystallography?

- Methodological Answer :

- NMR vs. Crystallography : Solid-state (X-ray) and solution-state (NMR) structures may differ due to conformational flexibility. For example, a butyl group’s gauche conformation in crystals vs. extended in solution.

- Mitigation : Compare DFT-calculated NMR shifts (e.g., using Gaussian09) with experimental data to identify dominant conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。